molecular formula C12H15N3O2 B13698425 (7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate

(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate

Cat. No.: B13698425
M. Wt: 233.27 g/mol
InChI Key: LVKIESAXKFCFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate is a compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolopyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings, and a pivalate ester group.

Preparation Methods

The synthesis of (7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of dimethyl malonate as a starting material. The process includes the formation of an intermediate aldehyde, which is then cyclized to form the pyrrolopyrimidine core. The final step involves the esterification of the pyrrolopyrimidine with pivalic acid to form the pivalate ester .

Chemical Reactions Analysis

(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate can undergo various chemical reactions, including:

Scientific Research Applications

(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate involves its interaction with specific molecular targets. For example, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in various cellular processes such as cell growth and apoptosis. The compound binds to the active site of PAK4, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

pyrrolo[2,3-d]pyrimidin-7-ylmethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)11(16)17-8-15-5-4-9-6-13-7-14-10(9)15/h4-7H,8H2,1-3H3

InChI Key

LVKIESAXKFCFDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCN1C=CC2=CN=CN=C21

Origin of Product

United States

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